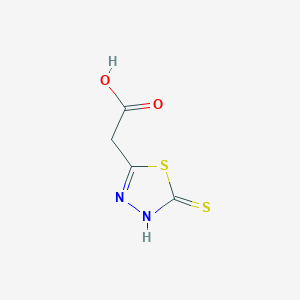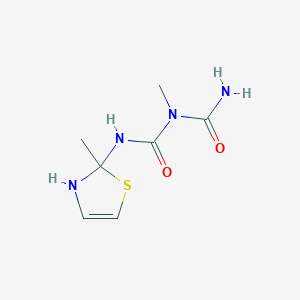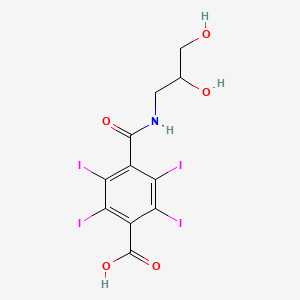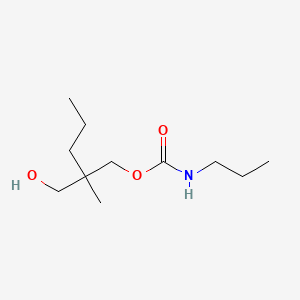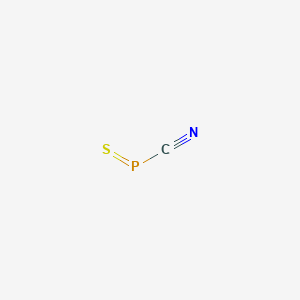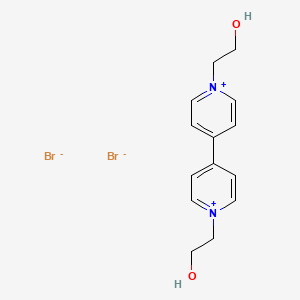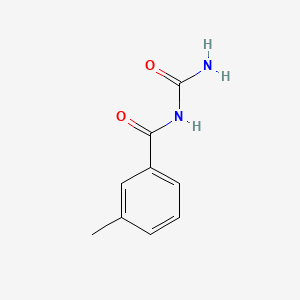
4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core phenyl structure, followed by the introduction of amino and carboxypropyl groups through a series of reactions such as nitration, reduction, and carboxylation. Specific reaction conditions, including temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to isolate the final product from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction of the carboxyl group may produce alcohol derivatives.
Applications De Recherche Scientifique
4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)pentanoic acid
- 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)hexanoic acid
Uniqueness
The uniqueness of 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid lies in its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
34915-25-8 |
|---|---|
Formule moléculaire |
C20H24N2O4 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
4-[2-amino-5-[4-amino-3-(3-carboxypropyl)phenyl]phenyl]butanoic acid |
InChI |
InChI=1S/C20H24N2O4/c21-17-9-7-13(11-15(17)3-1-5-19(23)24)14-8-10-18(22)16(12-14)4-2-6-20(25)26/h7-12H,1-6,21-22H2,(H,23,24)(H,25,26) |
Clé InChI |
WSOOIOONAKKNAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)CCCC(=O)O)CCCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


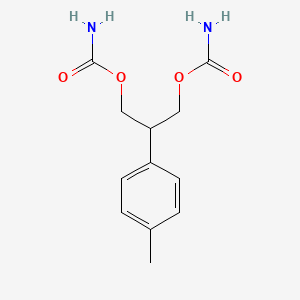
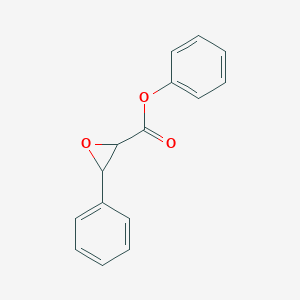
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
